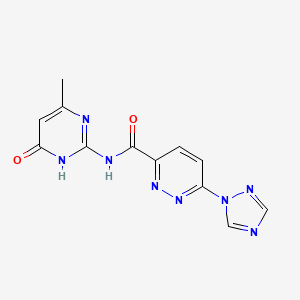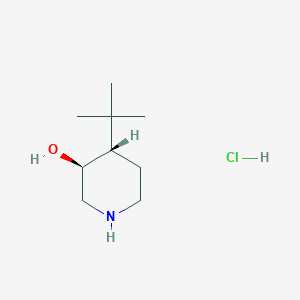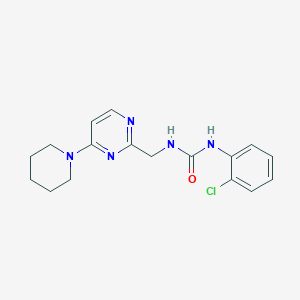![molecular formula C11H16ClNO3 B3005220 盐酸2-[4-(3-氨基丙基)苯氧基]乙酸 CAS No. 2126163-12-8](/img/structure/B3005220.png)
盐酸2-[4-(3-氨基丙基)苯氧基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride is a derivative of phenoxyacetic acid, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential interactions with biological systems, possibly through hydrogen bonding and other molecular interactions due to the presence of functional groups such as the amine and the phenoxy moiety.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a series of Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate were synthesized, demonstrating the versatility of phenoxyacetic acid derivatives in chemical synthesis . Another study synthesized a series of substituted phenoxyacetic acids, which shows the feasibility of introducing various substituents onto the phenoxyacetic acid backbone . These studies provide insight into the synthetic routes that could be applied to the synthesis of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of phenoxyacetic acid derivatives has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) . These studies reveal the conformational aspects of the molecules and the potential for intramolecular and intermolecular hydrogen bonding, which could be relevant for the molecular structure analysis of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride.
Chemical Reactions Analysis
Phenoxyacetic acid derivatives are known to participate in various chemical reactions. For example, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid was used as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . This indicates that the phenoxyacetic acid moiety can be involved in catalytic processes, which could be relevant for understanding the chemical reactivity of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxyacetic acid derivatives can be inferred from the literature. The crystal structures of related compounds provide information on their solid-state properties . Additionally, the solubility, melting points, and other physicochemical properties can be deduced from the functional groups present in the molecule. These properties are crucial for understanding the behavior of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride in different environments.
科学研究应用
利尿特性
- Lee 等人(1984)的一项研究调查了一系列与盐酸2-[4-(3-氨基丙基)苯氧基]乙酸相关的曼尼希碱和氨甲基衍生物的利尿和利尿盐活性。研究发现,特定的衍生物表现出有效的利尿特性 (Lee et al., 1984).
除草剂研究
- Bhan 等人(1976)探讨了2,4-滴氯苯氧乙酸(一种相关化合物)作为除草剂控制小麦中的阔叶杂草的效果,并指出在早期施用时会使小麦穗畸形 (Bhan et al., 1976).
合成和生物筛选
- Dahiya 等人(2008)合成了新型芳氧基乙酸类似物,包括盐酸2-[4-(3-氨基丙基)苯氧基]乙酸的衍生物。这些化合物对各种病原体表现出抗菌活性,并对其生物有效性进行了测试 (Dahiya et al., 2008).
除草剂抗性的渗入
- Jugulam 等人(2014)研究了除草剂抗性从野生萝卜渗入栽培萝卜的情况,使用苯氧基除草剂(如2,4-滴氯苯氧乙酸,一种类似的化合物)来研究抗性性状的转移 (Jugulam et al., 2014).
抗菌剂
- Yar 等人(2006)对苯氧基乙酸衍生物进行了抗分枝杆菌特性的研究,重点介绍了这些化合物(包括盐酸2-[4-(3-氨基丙基)苯氧基]乙酸衍生物)在治疗结核分枝杆菌方面的潜力 (Yar et al., 2006).
新型衍生物的合成和评价
- Noolvi 等人(2016)合成了一系列相关化合物2-(4-甲酰-2-甲氧基苯氧基)乙酸的1,3,4-噻二唑衍生物,展示了其抗菌活性的潜力 (Noolvi et al., 2016).
荧光探针的开发
- Setsukinai 等人(2003)使用苯氧基乙酸衍生物(如2-[6-(4'-氨基)苯氧基-3H-xanthen-3-on-9-yl]苯甲酸)开发了新型荧光探针,以检测生物和化学应用中的活性氧 (Setsukinai et al., 2003).
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, etc .
属性
IUPAC Name |
2-[4-(3-aminopropyl)phenoxy]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c12-7-1-2-9-3-5-10(6-4-9)15-8-11(13)14;/h3-6H,1-2,7-8,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVKHOVJDPVXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)OCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-Aminopropyl)phenoxy)acetic acid hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)

![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)
![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)

![1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B3005148.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)
![3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3005152.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B3005153.png)
![Ethyl 5-(2-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005156.png)
![1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B3005158.png)